Fmoc-1-piperidine-3-acetic acid
Description
Historical Trajectory and Contemporary Significance of Fmoc-1-piperidine-3-acetic acid
The establishment of Fmoc-SPPS as the dominant method for peptide synthesis created a demand for a diverse array of non-standard, Fmoc-protected building blocks. nih.gov Researchers sought to create peptidomimetics—molecules that mimic the structure and function of natural peptides but possess enhanced therapeutic properties, such as improved stability against enzymatic degradation and better bioavailability. univ-rennes1.fr It is within this context that building blocks like this compound emerged. While the exact date of its first synthesis is not prominently documented, its creation was a logical progression to facilitate the incorporation of conformationally constrained, heterocyclic scaffolds into peptide chains.
Foundational Role in Chemical Biology and Pharmaceutical Sciences
In chemical biology, this compound serves as a foundational component for constructing sophisticated molecular probes and modified peptides. These synthetic molecules are used to investigate complex biological processes, such as protein-protein interactions and enzyme mechanisms. The ability to precisely insert the piperidine (B6355638) scaffold allows for the systematic exploration of structure-activity relationships (SAR), providing insights into how molecular conformation affects biological function. The use of such custom building blocks is crucial for creating peptides with high purity and defined structures for reliable biological evaluation. chemimpex.com
The compound's role in the pharmaceutical sciences is even more pronounced, where it is a key ingredient in modern drug discovery and development pipelines. chemimpex.comchemimpex.com Its primary application is in the synthesis of peptidomimetics. univ-rennes1.frnih.gov Natural peptides often make poor drug candidates due to their rapid degradation by proteases in the body. By replacing one or more amino acids in a peptide sequence with a non-natural building block like piperidine-3-acetic acid, researchers can create peptidomimetics that retain the desired biological activity but are resistant to enzymatic breakdown. univ-rennes1.fr
Furthermore, the piperidine acetic acid scaffold itself is of significant interest. Research has shown that piperidine acetic acid-based molecules can function as γ-secretase modulators (GSMs). nih.gov These modulators are being investigated as potential therapeutics for Alzheimer's disease because they can alter the cleavage of the amyloid precursor protein, reducing the production of the toxic Aβ42 peptide. Studies have identified that these types of GSMs bind directly to Presenilin-1, a component of the γ-secretase complex, thereby inducing a conformational change that modulates the enzyme's activity. nih.gov The availability of this compound as a building block facilitates the synthesis of novel GSMs and other potential therapeutics targeting a wide range of biological pathways. chemimpex.com
Physicochemical Properties of Fmoc-Piperidine-Acetic Acid Variants
The following table summarizes key properties of this compound and its related isomers, which are commercially available for research purposes.
| Property | This compound | (S)-(1-Fmoc-piperidin-3-yl)acetic acid | 1-Fmoc-4-piperidineacetic acid |
| Synonym(s) | Fmoc-2-(piperidine-3-yl)acetic acid | (S)-Fmoc-(3-carboxymethyl)piperidine | {1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-piperidinyl}acetic acid |
| CAS Number | 885951-96-2 chemsrc.comcalpaclab.com | 1217646-18-8 chemimpex.comacrotein.com | 180181-05-9 sigmaaldrich.com |
| Molecular Formula | C₂₂H₂₃NO₄ chemsrc.comcalpaclab.com | C₂₂H₂₃NO₄ chemimpex.comacrotein.com | C₂₂H₂₃NO₄ sigmaaldrich.com |
| Molecular Weight | 365.42 g/mol chemsrc.com | 365.43 g/mol chemimpex.com | 365.43 g/mol sigmaaldrich.com |
| Appearance | White Powder chemimpex.com | Solid sigmaaldrich.com | Not Specified |
| Purity | ≥97% calpaclab.com | ≥99% (HPLC) chemimpex.com | ≥97% sigmaaldrich.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)12-15-6-5-11-23(13-15)22(26)27-14-20-18-9-3-1-7-16(18)17-8-2-4-10-19(17)20/h1-4,7-10,15,20H,5-6,11-14H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQZUENRKJILBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401242 | |
| Record name | Fmoc-1-piperidine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885951-96-2 | |
| Record name | Fmoc-1-piperidine-3-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of Fmoc 1 Piperidine 3 Acetic Acid
Strategies for Stereoselective Synthesis of Fmoc-1-piperidine-3-acetic acid and its Enantiomers
The biological activity of molecules containing stereocenters is often dependent on their specific configuration. Consequently, controlling the stereochemistry at the C3 position of the piperidine (B6355638) ring is crucial. The synthesis of enantiomerically pure (R)- or (S)-Fmoc-1-piperidine-3-acetic acid is typically achieved not by direct asymmetric synthesis of the final Fmoc-protected compound, but by first preparing the chiral piperidine-3-acetic acid core, which is subsequently protected with the Fmoc group. Key strategies include chiral resolution and asymmetric synthesis.
Chiral Resolution: This classical method involves the separation of a racemic mixture of piperidine-3-acetic acid (or its ester derivative, such as ethyl nipecotate) into its constituent enantiomers. wikipedia.org The process relies on reacting the racemate with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.orggoogle.com These salts exhibit different physical properties, most importantly solubility, which allows for their separation by fractional crystallization. wikipedia.org Once a pure diastereomeric salt is isolated, the chiral resolving agent is removed to yield the desired enantiomerically pure piperidine derivative. The free amine is then protected with an Fmoc group.
Common resolving agents for amines and carboxylic acids include:
Di-benzoyl-L-tartaric acid
Di-benzoyl-D-tartaric acid
(S)-Mandelic acid
(R)-Mandelic acid
For example, racemic ethyl nipecotate can be resolved using di-benzoyl-L-tartaric acid to precipitate the (S)-enriched diastereomeric salt, leaving the (R)-enantiomer in the mother liquor. google.com
Asymmetric Synthesis: Modern synthetic chemistry offers more direct routes to chiral piperidines, avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org These methods construct the chiral center during the formation of the ring or its subsequent functionalization.
Catalytic Asymmetric Reduction/Functionalization: One powerful approach involves the dearomatization of the corresponding pyridine (B92270) precursor. For instance, pyridine can be partially reduced to a dihydropyridine. This intermediate can then undergo a rhodium-catalyzed asymmetric reductive Heck reaction with partners like arylboronic acids to install a substituent at the 3-position with high enantioselectivity. nih.govorganic-chemistry.orgsnnu.edu.cn Subsequent reduction of the remaining double bond affords the chiral 3-substituted piperidine. nih.govsnnu.edu.cn
Reductive Cyclization: Enantioselective synthesis can also be achieved through the cyclization of acyclic precursors. For example, a one-pot azide (B81097) reductive cyclization of a chiral aldehyde can yield a 3-hydroxypiperidine-4-carboxylic acid derivative, which represents a related chiral piperidine scaffold. mdpi.com
Kinetic Resolution: In a catalytic kinetic resolution, one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, allowing the unreacted, slower-reacting enantiomer to be recovered in high enantiomeric excess. This has been demonstrated for various disubstituted piperidines using chiral hydroxamic acids. nih.gov
Once the enantiomerically pure piperidine-3-acetic acid (or its ester) is obtained, the secondary amine on the piperidine ring is protected using standard procedures for Fmoc group installation. This typically involves reacting the amine with an Fmoc-donating reagent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. total-synthesis.comwikipedia.org
Integration into Solid-Phase Synthesis Protocols
This compound is designed primarily for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptide chains on a solid support. rsc.orgnih.gov
Selection and Functionalization of Polymeric Supports for this compound Conjugation
The first step in SPPS is the covalent attachment (loading) of the first protected building block to a polymeric resin. The choice of resin is dictated by the desired C-terminal functionality of the final peptide.
| Resin Type | Linker Type | Final Peptide C-Terminus | Cleavage Conditions |
| 2-Chlorotrityl chloride (2-CTC) Resin | Highly acid-labile | Free Carboxylic Acid | Mildly acidic (e.g., HFIP/DCM) |
| Wang Resin | Acid-labile | Free Carboxylic Acid | Strongly acidic (e.g., 95% TFA) |
| Rink Amide Resin | Acid-labile | Carboxamide | Strongly acidic (e.g., 95% TFA) |
Data compiled from references chempep.comdu.ac.in.
To incorporate this compound as the C-terminal residue with a free carboxylic acid, a highly acid-sensitive resin like 2-chlorotrityl chloride resin is often preferred. The loading procedure typically involves:
Swelling the resin in a suitable solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). du.ac.in
Dissolving this compound in DCM with a hindered base, such as diisopropylethylamine (DIPEA). The base neutralizes the HCl generated during the reaction. du.ac.in
Adding the solution to the swollen resin and allowing the reaction to proceed for 1-2 hours. du.ac.in
After the coupling, any remaining reactive sites (unreacted chlorotrityl groups) on the resin are "capped" to prevent them from reacting in subsequent steps. This is typically done by treating the resin with a mixture of methanol (B129727) and DIPEA in DCM. du.ac.in
The loading efficiency can be quantified by cleaving the Fmoc group from a small, weighed amount of dried resin and measuring the UV absorbance of the resulting dibenzofulvene-piperidine adduct. uci.eduresearchgate.net
Optimizing Coupling Reactions with this compound Derivatives
Once the first residue is attached, the peptide chain is elongated through a cycle of Nα-Fmoc deprotection and coupling of the next Fmoc-protected building block. The coupling step, which forms the amide bond, must be highly efficient to ensure a high yield and purity of the final peptide. gyrosproteintechnologies.com
The carboxylic acid of the incoming building block is activated using a coupling reagent. The choice of reagent and conditions can be critical, especially for sterically hindered residues like this compound or for sequences known to be "difficult" due to on-resin aggregation. gyrosproteintechnologies.comrsc.org
Common Coupling Reagents for Fmoc-SPPS
Optimization strategies include:
Reagent Choice: Using stronger activating agents like HATU for potentially difficult couplings. nih.govuci.edu
Double Coupling: Repeating the coupling step to ensure the reaction goes to completion.
Temperature: Increasing the temperature, often through microwave-assisted SPPS, can accelerate slow reactions, though it may also increase the risk of side reactions. gyrosproteintechnologies.comnih.gov
Monitoring: Using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, to check for the presence of unreacted free primary amines on the resin before proceeding to the next step. A positive (blue) result indicates an incomplete coupling, necessitating a repeat of the step. iris-biotech.de
Mechanisms and Reagents for Fmoc Deprotection in the Context of Piperidine-3-acetic acid
The selective removal of the temporary Nα-Fmoc protecting group is a critical step in each cycle of SPPS, exposing the amine for the next coupling reaction. fiveable.menih.gov
The Fmoc group is a base-labile protecting group, renowned for its stability to acidic conditions, which provides orthogonality with acid-labile side-chain protecting groups (like tBu, Trt, Pbf) and linkers. total-synthesis.comchempep.com
The deprotection is achieved via a base-catalyzed β-elimination mechanism:
A base, most commonly a secondary amine like piperidine, abstracts the relatively acidic proton at the C9 position of the fluorene (B118485) ring system. total-synthesis.comfiveable.menih.gov
This generates a stabilized carbanion, which rapidly undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate. chempep.comnih.gov
The secondary amine base (piperidine) acts as a scavenger, trapping the DBF electrophile to form a stable and UV-active adduct. This prevents the DBF from reacting with the newly liberated amine on the peptide chain. nih.govacs.org
Standard conditions for Fmoc removal involve treating the peptide-resin with a 20% (v/v) solution of piperidine in DMF. wikipedia.orgacsgcipr.org The reaction is typically very fast and efficient, with a half-life of seconds, and is usually complete within minutes at room temperature. wikipedia.orgresearchgate.netscielo.org.mx The high efficiency and selectivity of this reaction are cornerstones of the success of Fmoc-SPPS.
While 20% piperidine in DMF is the gold standard, research has explored alternatives driven by safety, regulatory concerns (piperidine is a controlled substance precursor), and the push for greener chemical processes. rsc.orgnih.govresearchgate.net
Alternative Bases: Several other bases have been shown to effectively remove the Fmoc group. The choice of base can influence deprotection kinetics and side reaction profiles.
Alternative Solvents: A major environmental drawback of SPPS is the large volume of DMF used, which is classified as a solvent of very high concern. This has prompted the investigation of more sustainable, "greener" solvents.
Table of Alternative Deprotection Reagents and Solvents
The selection of an alternative system requires careful consideration of reaction kinetics, potential side reactions (such as aspartimide formation or racemization), and compatibility with the specific peptide sequence and other reagents used in the synthesis. rsc.orgnih.gov
Mitigation of Undesired Side Reactions During this compound Incorporation
The incorporation of non-standard amino acid derivatives like this compound into a peptide sequence during solid-phase peptide synthesis (SPPS) can be accompanied by specific side reactions. While research directly detailing side reactions for this exact molecule is limited, knowledge from analogous structures, particularly β-amino acids and sterically hindered amino acids, allows for the anticipation and mitigation of potential undesired pathways.
Common side reactions in Fmoc-SPPS include diketopiperazine (DKP) formation and aspartimide formation. iris-biotech.de DKP formation is an intramolecular cyclization reaction that can occur after the coupling of the second amino acid, leading to the cleavage of the dipeptide from the resin. iris-biotech.de The incorporation of a β-amino acid derivative like this compound, particularly at the C-terminus, could influence the propensity for DKP formation due to altered ring size and conformational preferences of the resulting intermediate.
Strategies to Mitigate Diketopiperazine Formation:
| Strategy | Description |
| Use of Dipeptide Building Blocks | Synthesizing and incorporating a dipeptide unit can bypass the susceptible stage for DKP formation. |
| Alternative Bases for Fmoc Deprotection | Replacing piperidine with a bulkier or less nucleophilic base, such as tert-butyl ammonium (B1175870) fluoride (B91410) (TBAF), can reduce the rate of DKP formation. iris-biotech.de |
| Choice of Resin | Resins with linkers that are less prone to cleavage under the basic conditions of Fmoc deprotection can be beneficial. |
Aspartimide formation is another common side reaction, particularly when an aspartic acid residue is followed by a glycine, asparagine, or other small amino acid. nih.gov This is caused by the nucleophilic attack of the peptide backbone nitrogen on the side-chain ester of aspartic acid under basic conditions. While this compound is not aspartic acid, the principles of base-catalyzed intramolecular side reactions are relevant. The piperidine nitrogen, being part of the backbone, could potentially participate in unforeseen cyclization or rearrangement reactions, although this is less likely due to the stability of the six-membered ring.
A more pertinent concern for this compound is the potential for incomplete coupling reactions due to its steric bulk. This can lead to deletion sequences, which are a significant source of impurities.
Mitigation Strategies for Incomplete Coupling:
| Strategy | Description |
| Extended Coupling Times | Increasing the reaction time for the coupling step can help drive the reaction to completion. |
| Double Coupling | Repeating the coupling step with a fresh portion of the activated amino acid and coupling reagents. |
| Use of High-Activating Coupling Reagents | Employing potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can enhance the rate and efficiency of the coupling reaction. |
| Elevated Temperature | Performing the coupling at a slightly elevated temperature can increase the reaction rate, although this must be done cautiously to avoid racemization or other side reactions. |
Methodologies for Capping Unreacted Sites in this compound-Containing Sequences
Incomplete coupling reactions result in unreacted free amino groups on the growing peptide chain. If these are not blocked, they can react in subsequent coupling cycles, leading to the formation of deletion peptides. Capping is the process of acetylating these unreacted amino groups to render them unreactive for further chain elongation. This is a critical step for ensuring the purity of the final peptide, especially when incorporating sterically hindered residues like this compound. nih.gov
Standard capping procedures are generally effective for sequences containing this building block. The most common capping reagent is a mixture of acetic anhydride (B1165640) and a non-nucleophilic base in a suitable solvent.
Common Capping Protocols in Solid-Phase Peptide Synthesis:
| Capping Reagent Composition | Solvent | Typical Reaction Time |
| Acetic Anhydride / Pyridine (e.g., 3:2 ratio) | DMF | 30 minutes uci.edu |
| Acetic Anhydride / Diisopropylethylamine (DIPEA) | NMP or DCM | 15-30 minutes chempep.com |
A more strategic approach, particularly for long or difficult sequences, is to perform a capping step after the coupling of each amino acid, or after every few residues. nih.gov For sequences containing this compound, where incomplete coupling is a higher risk, routine capping after its incorporation is a recommended strategy to minimize the accumulation of deletion impurities.
Solution-Phase Synthetic Routes to this compound and its Analogues
While solid-phase synthesis is dominant for peptides, solution-phase synthesis offers advantages for the preparation of building blocks like this compound and its analogues, particularly for large-scale production and purification.
A plausible synthetic route to this compound can be envisioned starting from commercially available piperidine-3-acetic acid or its ester. The synthesis would involve the protection of the piperidine nitrogen with the Fmoc group.
Conceptual Solution-Phase Synthesis of this compound:
Esterification of Piperidine-3-acetic acid: The carboxylic acid group of piperidine-3-acetic acid is first protected, for example, as a methyl or ethyl ester, to prevent side reactions during the Fmoc protection of the nitrogen.
Fmoc Protection of the Piperidine Nitrogen: The piperidine nitrogen of the esterified intermediate is then reacted with Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (N-(9-fluorenylmethyloxycarbonyloxy)succinimide) in the presence of a base like sodium bicarbonate or triethylamine (B128534) in a suitable solvent such as a dioxane/water mixture or dichloromethane.
Saponification of the Ester: The protecting ester group is then selectively removed under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide in a methanol/water mixture) to yield the final this compound.
The synthesis of analogues could involve starting with substituted piperidine-3-acetic acid derivatives or by modifying the piperidine ring or the acetic acid moiety after the core structure has been assembled, as detailed in the following sections. A hydrophobic tag strategy, which has been used for the solution-phase synthesis of peptides, could also be adapted for the synthesis and purification of this compound and its derivatives. rsc.org
Advanced Derivatization Strategies for this compound
The chemical structure of this compound offers two primary sites for further derivatization: the piperidine ring and the acetic acid moiety. These modifications can be used to create a diverse range of analogues with unique properties.
Functionalization of the Piperidine Ring System
The piperidine ring can be functionalized to introduce additional chemical diversity. While the Fmoc group is attached to the nitrogen, the carbon atoms of the ring remain available for modification, although the reactivity of these positions is influenced by the electron-withdrawing nature of the Fmoc-carbamate.
One advanced strategy for piperidine functionalization is C-H activation/functionalization . This approach allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. Research on N-Boc protected piperidines has shown that site-selectivity can be controlled by the choice of catalyst and directing groups. nih.gov For instance, rhodium-catalyzed C-H insertion reactions can be used to introduce various substituents at different positions on the piperidine ring. nih.gov While the N-Fmoc group would influence the electronic properties differently than an N-Boc group, similar principles of catalyst-controlled regioselectivity could be applied.
Potential Functionalization Reactions of the Piperidine Ring:
| Reaction Type | Reagents and Conditions | Potential Outcome |
| C-H Activation/Arylation | Palladium catalyst, aryl halide, directing group | Introduction of aryl groups at specific positions. |
| Lithiation-Substitution | Strong base (e.g., s-BuLi), electrophile | Introduction of various functional groups via a lithiated intermediate. |
| Radical Reactions | Radical initiator, functionalizing agent | Introduction of functional groups via radical intermediates. |
Chemical Modifications of the Acetic Acid Moiety
The carboxylic acid group of the acetic acid moiety is a versatile handle for a wide range of chemical transformations. These modifications are typically performed after the main backbone of the desired molecule has been constructed.
Esterification is a common modification, converting the carboxylic acid into an ester. This can be achieved using various alcohols under acidic conditions (e.g., Fischer esterification) or by reaction with an alkyl halide in the presence of a base.
Amidation to form a carboxamide is another key transformation. This is typically achieved by activating the carboxylic acid, for example with a carbodiimide (B86325) reagent like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with a primary or secondary amine. thermofisher.com
A more advanced modification involves the conversion of the carboxylic acid into an N-formamide . This can be accomplished by first converting the N-Fmoc amino acid into an isocyanate, which is then reacted with formic acid. acs.org This transformation introduces a different type of amide functionality.
Examples of Acetic Acid Moiety Derivatization:
| Derivatization | Reagents | Product |
| Esterification | Methanol, H₂SO₄ (cat.) | Methyl ester |
| Amidation | Benzylamine, EDC, HOBt | N-benzylamide |
| Reduction | Borane (BH₃) or Lithium aluminum hydride (LiAlH₄) | 2-(Piperidin-1-yl)ethanol derivative |
These derivatization strategies significantly expand the chemical space accessible from this compound, enabling the creation of novel compounds for various applications in chemistry and pharmacology.
Applications of Fmoc 1 Piperidine 3 Acetic Acid in Peptide and Peptidomimetic Chemistry
Role as a Versatile Building Block in Peptide Synthesis
The primary application of Fmoc-1-piperidine-3-acetic acid is as a non-proteinogenic amino acid analogue in solid-phase peptide synthesis (SPPS). The synthesis of peptides using Fmoc chemistry is a cornerstone of modern peptide science, favored for its mild deprotection conditions which are compatible with sensitive modifications. nih.govgoogle.com The process involves the sequential addition of N-α-Fmoc-protected amino acids to a growing peptide chain anchored to a solid support resin. scielo.org.mx
The Fmoc group serves as a temporary protecting group for the α-amino group of the amino acid. mdpi.com Its removal is typically achieved by treatment with a mild base, most commonly a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). oup.comresearchgate.net The liberated amine is then available to couple with the activated carboxylic acid of the next Fmoc-protected amino acid in the sequence. google.com
In this context, this compound functions as a unique building block. Its carboxylic acid moiety allows it to be coupled to the N-terminus of a resin-bound peptide chain using standard coupling reagents like HBTU or HATU. uci.edunih.gov Following this coupling, the Fmoc group on the piperidine nitrogen can be removed using the standard piperidine/DMF solution, exposing the secondary amine of the piperidine ring. This newly freed amine can then act as the N-terminus for subsequent chain elongation, effectively incorporating the piperidine-3-acetic acid moiety into the peptide backbone. This introduces a non-natural, cyclic constraint and a point of structural diversity.
| Property | Value |
|---|---|
| CAS Number | 1217646-18-8 |
| Molecular Formula | C22H23NO4 |
| Molecular Weight | 365.422 g/mol |
| Purity | >97% |
Construction of Architecturally Complex Peptides Utilizing this compound
The structural features of this compound make it an ideal component for the synthesis of peptides with non-linear and complex architectures.
Cyclic peptides are of great interest in drug discovery due to their enhanced stability and conformational rigidity compared to their linear counterparts. There are several conceptual strategies for peptide cyclization, including head-to-tail, side-chain-to-tail, and side-chain-to-side-chain linkages. nih.gov this compound can be instrumental in these strategies. For instance, after incorporation into a linear peptide, the piperidine nitrogen can serve as a nucleophile for cyclization. In a side-chain-to-backbone cyclization, the deprotected piperidine nitrogen can form a lactam bond with the side-chain carboxyl group of an aspartic acid or glutamic acid residue located elsewhere in the peptide sequence. This creates a stable, cyclic structure with the piperidine ring integrated into the macrocycle.
The ability to introduce a point of branching is a key advantage of using non-natural building blocks. This compound is well-suited for this purpose. Once incorporated into a peptide, the main peptide chain can be extended from its C-terminal acetic acid group. Subsequently, after the removal of the Fmoc group, the exposed piperidine nitrogen serves as an orthogonal site for initiating the synthesis of a second, distinct peptide chain. This results in a branched peptide where two chains diverge from the central piperidine scaffold. This methodology allows for the creation of multi-functional molecules, such as constructs bearing both a targeting peptide and a therapeutic or imaging agent, all originating from a single branching point.
Post-translational modifications (PTMs) such as phosphorylation, glycosylation, and sulfation are critical for the biological function of many proteins. The synthesis of peptides containing these modifications is a significant area of chemical biology. Fmoc-SPPS is the preferred method for synthesizing such modified peptides because many PTMs are sensitive to the harsh acidic conditions required in alternative Boc-based synthesis strategies. nih.gov The mild base-lability of the Fmoc group ensures that modifications like phosphate (B84403) and glycosyl groups remain intact throughout the synthesis. nih.gov this compound is fully compatible with these protocols. It can be incorporated into a sequence alongside specialized, pre-modified Fmoc-amino acid building blocks, such as Fmoc-Ser(PO(OBzl)OH)-OH or Fmoc-Tyr(SO3H)-OH, allowing for the creation of complex, modified peptides that also feature the unique structural constraint of the piperidine ring. nih.govrsc.org
Utility in the Synthesis of Peptide Nucleic Acids (PNAs) and Hybrid Oligomers
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics where the natural sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units. nih.gov This uncharged backbone allows PNAs to bind to complementary DNA and RNA with very high affinity and specificity. nih.gov The synthesis of PNA oligomers is commonly performed using solid-phase techniques with Fmoc-protected monomers, which have become the "gold standard" for this process. nih.gov
This compound can be employed as a specialized building block within PNA or PNA-peptide hybrid structures. Its incorporation can serve several purposes. It can act as a flexible linker between a PNA sequence and a peptide moiety (e.g., a cell-penetrating peptide). Alternatively, when inserted within a PNA sequence, the piperidine ring can introduce a specific conformational bend or kink, which could be used to modulate the hybridization properties or three-dimensional structure of the resulting oligomer.
Development of Novel Fluorogenic Protease Substrates Containing this compound
Fluorogenic substrates are essential tools for studying protease activity and for high-throughput screening of potential inhibitors. researchgate.net These substrates are typically composed of a short peptide sequence recognized by the protease, which is attached to a fluorophore. The substrate is designed to be non-fluorescent or weakly fluorescent until the peptide bond is cleaved by the enzyme, releasing the fluorophore and producing a measurable signal. researchgate.netnih.gov
A common strategy involves using fluorophores like 7-amino-4-carbamoylmethylcoumarin (ACC), which can be attached to the peptide C-terminus. nih.gov The synthesis of libraries of such substrates is often achieved using Fmoc-based SPPS. nih.gov this compound can be incorporated into the peptide recognition sequence of these substrates. The piperidine ring can function as a mimetic of a proline residue or other cyclic amino acids, potentially influencing the substrate's affinity and specificity for a particular protease. By including this building block in combinatorial substrate libraries, researchers can probe the geometric requirements of a protease's active site, leading to the development of highly specific and sensitive assays. cambridgeproteinworks.com
Optimized Cleavage Protocols for this compound-Derived Peptides from Solid Supports
The successful cleavage of a peptide from its solid support and the simultaneous removal of side-chain protecting groups represent the culmination of solid-phase peptide synthesis (SPPS). For peptides incorporating non-canonical amino acid derivatives such as this compound, the cleavage step is of paramount importance and requires carefully optimized protocols to ensure the integrity of the final product. The presence of the N-substituted piperidine ring introduces a tertiary amine into the peptide backbone, which necessitates consideration of its stability and potential reactivity under the strongly acidic conditions of standard cleavage procedures.
While specific cleavage protocols extensively validated for peptides exclusively containing this compound are not widely documented in publicly available research, optimized protocols can be extrapolated from established methods for other N-alkylated and sensitive amino acid-containing peptides. The primary method for cleaving peptides synthesized via the Fmoc/tBu strategy involves treatment with trifluoroacetic acid (TFA). nih.govsigmaaldrich.com During this process, carbocations are generated from the cleavage of tert-butyl-based side-chain protecting groups and the resin linker, which can lead to undesired side reactions if not effectively quenched. nih.gov
General Cleavage Procedure:
A crucial first step before initiating the cleavage from the resin is the removal of the N-terminal Fmoc group of the final amino acid. rsc.org This is typically achieved by treating the peptide-resin with a 20% solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF). acs.orgpacific.edu Following Fmoc deprotection, the resin must be thoroughly washed to remove residual piperidine, as its basic nature can neutralize the TFA in the cleavage cocktail, thereby inhibiting the cleavage reaction. sigmaaldrich.com
The cleavage process itself involves treating the dried peptide-resin with a freshly prepared cleavage cocktail, predominantly composed of TFA. The reaction is typically carried out for a duration of 2 to 3 hours at room temperature. acs.org The specific composition of the cleavage cocktail, particularly the choice and concentration of scavengers, is critical and depends on the amino acid composition of the peptide. nih.gov
Cleavage Cocktail Formulations:
The selection of an appropriate cleavage cocktail is vital to prevent side reactions such as alkylation of sensitive residues. nih.gov The tertiary amine of the piperidine ring in this compound is expected to be protonated under the highly acidic conditions of the cleavage cocktail, which should generally protect it from participating in side reactions. However, careful selection of scavengers is still necessary to protect other sensitive amino acids in the sequence.
Below are tables detailing common cleavage cocktails that can be adapted for peptides containing this compound. The choice of cocktail should be guided by the presence of other sensitive amino acids in the peptide sequence.
Table 1: Standard and Milder Cleavage Cocktails
| Reagent Cocktail | Composition (v/v/v) | Typical Application | Reference |
| Standard TFA/TIS/H₂O | 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O | Peptides without highly sensitive residues (e.g., Cys, Met, Trp). TIS acts as a carbocation scavenger. | acs.org |
| Reagent B | 88% TFA / 5% Phenol (B47542) / 5% H₂O / 2% TIS | General-purpose cocktail with phenol to protect tyrosine and tryptophan residues. | nih.gov |
This table is interactive. Click on the headers to sort.
Table 2: Cleavage Cocktails for Peptides with Sensitive Residues
| Reagent Cocktail | Composition | Typical Application | Reference |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% 1,2-Ethanedithiol (EDT) | Peptides containing multiple sensitive residues including Cys, Met, and Trp. Thioanisole and EDT are effective scavengers for sulfur-containing amino acids and help prevent reattachment to the resin. | nih.gov |
| TFA/TIS/H₂O/EDT | 93% TFA / 2.5% TIS / 2.5% H₂O / 2% EDT | A common alternative for peptides containing cysteine to prevent disulfide bond formation and other side reactions. | nih.gov |
This table is interactive. Click on the headers to sort.
Detailed Research Findings:
Research into cleavage protocols has shown that a "cocktail" of scavengers is often more effective than a single scavenger at preventing a wide range of side reactions. nih.gov For instance, Reagent K, with its combination of phenol, water, thioanisole, and EDT, has been demonstrated to be highly efficient in suppressing modifications of susceptible residues like tryptophan, tyrosine, methionine, and cysteine during TFA-mediated cleavage. nih.gov
For peptides containing N-alkylated amino acids, there have been reports of acid-catalyzed hydrolysis of the peptide bond under standard cleavage conditions. pacific.edu This highlights the importance of optimizing the cleavage time and temperature. It is generally recommended to perform the cleavage at room temperature and for the minimum time required for complete deprotection and resin cleavage, typically 2-4 hours. nih.govmdpi.com Prolonged exposure to strong acid can increase the risk of side reactions. mdpi.com
The stability of the piperidine ring itself within the peptidomimetic structure is expected to be high under standard TFA cleavage conditions due to the protonation of the tertiary amine. However, empirical validation through small-scale trial cleavages is always recommended when working with novel peptide sequences or peptidomimetics to determine the optimal conditions and ensure the desired product is obtained with high purity.
Following cleavage, the peptide is typically precipitated from the TFA solution using cold diethyl ether, collected by centrifugation, and then washed to remove the scavengers and other small molecules. acs.org The final peptide product is often lyophilized to obtain a stable powder. pacific.edu
Contribution of Fmoc 1 Piperidine 3 Acetic Acid to Drug Discovery and Medicinal Chemistry Research
Exploitation of the Piperidine (B6355638) Core as a Privileged Scaffold for Library Design
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. kyoto-u.ac.jp The piperidine ring is a quintessential example of such a scaffold, being a prevalent feature in numerous approved drugs and natural products. researchgate.netresearchgate.net Its ability to adopt various low-energy conformations allows it to mimic the structures of other cyclic systems and present appended functional groups in a spatially diverse manner. Fmoc-1-piperidine-3-acetic acid is an exemplary reagent for leveraging the privileged nature of the piperidine core in the construction of large chemical libraries for drug screening.
High-Throughput Combinatorial Chemistry Applications
High-throughput combinatorial chemistry aims to rapidly generate large numbers of diverse molecules to be screened for biological activity. The use of this compound in this context is highly advantageous. Its structure is perfectly suited for a "split-and-pool" synthesis strategy on a solid support. In this approach, a batch of resin is split into multiple portions, and a different building block is coupled to each portion. The portions are then pooled, mixed, and split again for the next coupling step. By using this compound as one of the core building blocks, vast libraries of compounds bearing the piperidine-3-acetic acid motif can be generated. The Fmoc group ensures efficient and clean deprotection steps, which are essential for the high fidelity required in combinatorial synthesis.
Parallel Synthesis Techniques for Diverse Chemical Libraries
Parallel synthesis is another powerful technique for the rapid generation of compound libraries, where discrete compounds are synthesized in separate reaction vessels, often on a multi-well plate format. This compound is an ideal starting material for such endeavors. For example, the carboxylic acid can be activated and coupled in parallel to a diverse set of amines, while the Fmoc-protected nitrogen is later deprotected and reacted with a variety of acylating or alkylating agents. This modular approach allows for the systematic exploration of the chemical space around the piperidine-3-acetic acid core, leading to the discovery of novel hits for various therapeutic targets. The design and synthesis of libraries targeting G-protein coupled receptors, such as the nociceptin (B549756) receptor, have successfully employed piperidine-based scaffolds in parallel synthesis formats. nih.gov
Research into Modulators of Neurotransmitter Systems and Neurological Targets
The piperidine scaffold is a common feature in many centrally active drugs, owing to its ability to cross the blood-brain barrier and interact with various neurotransmitter receptors and transporters. Derivatives of piperidine have been investigated as antagonists for the neurokinin-3 receptor (NK3R), which is involved in the regulation of gonadotropin-releasing hormone. kyoto-u.ac.jp The synthesis of focused libraries of piperidine derivatives has also yielded potent agonists and antagonists for the nociceptin receptor, which plays a role in pain perception and other neurological processes. nih.gov
This compound serves as a valuable building block for creating novel modulators of these neurological targets. By incorporating this scaffold into peptide-like structures or using it as a template for further chemical elaboration, medicinal chemists can design molecules that mimic the binding modes of endogenous ligands or known drugs. The ability to systematically modify the structure using solid-phase synthesis allows for the rapid optimization of activity and selectivity, which is critical for developing effective treatments for neurological disorders.
Development of Targeted Drug Delivery Systems via Bioconjugation Strategies
Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a rapidly growing field with significant implications for targeted drug delivery. The goal is to deliver a potent therapeutic agent specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target toxicity. This compound, with its orthogonal protecting group and bifunctional nature, is a well-suited linker for creating such bioconjugates.
The carboxylic acid group can be activated and coupled to an amine or hydroxyl group on a targeting moiety, such as an antibody or a peptide that recognizes a specific cell surface receptor. Following this, the Fmoc group can be removed to expose the piperidine nitrogen, which can then be used to attach a cytotoxic drug or an imaging agent. The piperidine ring itself can influence the pharmacokinetic properties of the conjugate, such as its stability and solubility. This modular approach to constructing bioconjugates allows for the optimization of each component to achieve the desired therapeutic outcome.
Investigation in Anticancer Research and Related Therapeutic Areas
The piperidine scaffold is a prominent feature in a number of anticancer agents. nih.gov For example, derivatives of piperidine have been developed as inhibitors of tubulin polymerization, a key process in cell division, making them attractive candidates for cancer chemotherapy. nih.gov The piperidine moiety in these compounds often plays a crucial role in their binding to the colchicine (B1669291) site on tubulin. nih.gov
The synthesis of novel piperidine derivatives for anticancer evaluation is an active area of research. This compound provides a versatile platform for generating libraries of such compounds. By systematically varying the substituents on the piperidine ring and the acetic acid side chain, researchers can explore the structure-activity relationships (SAR) and identify compounds with improved potency and selectivity against cancer cells. For instance, the piperidine scaffold has been shown to be important for the inhibitory activity of certain anticancer compounds, with modifications to the ring affecting their antiproliferative effects. nih.gov
Below is a table summarizing the biological activities of representative piperidine derivatives, highlighting the therapeutic potential of this scaffold.
| Compound Class | Target | Biological Activity | Reference |
| Piperidine Derivatives | Tubulin (Colchicine Site) | Antiproliferative activity against cancer cell lines, induction of apoptosis. | nih.gov |
| Fused Piperidine Derivatives | Neurokinin-3 Receptor (NK3R) | Antagonistic activity, potential for treating hormone-dependent diseases. | kyoto-u.ac.jp |
| Piperidine Library | Nociceptin Receptor | Identification of potent agonists and antagonists for a key opioid receptor. | nih.gov |
| Chiral Piperidine Scaffolds | Various (e.g., MEK1/2, HDM2-p53) | Modulation of physicochemical properties, enhancement of biological activities and selectivity. | researchgate.net |
Exploration of this compound in Other Biological Pathway Interventions
This compound serves as a crucial building block in the synthesis of more complex molecules designed to interact with and modulate various biological pathways. While the compound itself, with its fluorenylmethyloxycarbonyl (Fmoc) protecting group, is not typically used directly in biological assays, its core structure, 1-piperidine-3-acetic acid, is a key scaffold in medicinal chemistry for targeting a range of proteins and enzymes. The Fmoc-protected version is instrumental in the solid-phase synthesis of peptides and peptidomimetics, allowing for the precise incorporation of the piperidine acetic acid moiety into larger structures.
Research into derivatives of piperidine acetic acid has revealed its potential to influence several critical biological processes, including enzymatic activity and protein-protein interactions. These explorations are foundational to the development of novel therapeutic agents.
One of the most significant applications of piperidine acetic acid derivatives has been in the modulation of γ-secretase, an enzyme complex implicated in the pathogenesis of Alzheimer's disease. nih.govnih.gov Certain piperidine acetic acid-based compounds act as γ-secretase modulators (GSMs), which are of therapeutic interest because they can selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide. nih.gov
Photoaffinity labeling studies have provided direct evidence that these piperidine acetic acid-based GSMs bind directly to Presenilin-1 (PS1), a key component of the γ-secretase complex. nih.govnih.gov This interaction is allosteric, meaning it occurs at a site on the enzyme different from the active site, and it induces a conformational change in the complex. nih.gov This change in shape alters the enzyme's activity, leading to a shift in the cleavage site of the amyloid precursor protein (APP) and consequently reducing the generation of Aβ42. nih.gov
The development of clickable photoaffinity probes based on the piperidine acetic acid scaffold has been instrumental in these discoveries. These probes allow researchers to covalently link the small molecule modulator to its protein target, enabling the identification and characterization of the binding interaction. nih.gov The potency of these probes, while slightly reduced compared to the parent compounds, is sufficient to robustly label the PS1 subunit of the γ-secretase complex. nih.gov
The table below summarizes the in vitro inhibitory potency of representative piperidine acetic acid GSMs and their photoaffinity probe analogues on the production of Aβ42 and Aβ40, as well as their effect on Notch, another substrate of γ-secretase.
| Compound | Aβ42 IC₅₀ (nM) | Aβ40 IC₅₀ (nM) | Notch IC₅₀ (nM) |
| GSM-1 | 120 | 1010 | >5000 |
| GSM-2 | 170 | 880 | >5000 |
| Probe 3 | 450 | 2900 | >5000 |
| Probe 4 | 250 | 1600 | >5000 |
| Probe 5 | 310 | 1800 | >5000 |
| Data derived from studies on piperidine acetic acid based γ-secretase modulators. nih.gov |
This selective modulation of γ-secretase activity highlights the potential of the piperidine acetic acid scaffold in designing drugs that can precisely target specific pathological pathways without causing broad inhibitory effects that could lead to unwanted side effects. The use of this compound as a synthetic precursor is a key enabler of this type of research, facilitating the construction of complex and potent biological modulators.
Beyond γ-secretase, the piperidine ring is a common motif in a wide array of pharmacologically active compounds. Derivatives of piperidine have been investigated for their potential as Factor Xa inhibitors, which are important anticoagulant agents. nih.gov In these studies, piperidine diamine derivatives have shown potent anticoagulant activity and high oral bioavailability in animal models. nih.gov The structural framework provided by the piperidine ring is crucial for the observed biological activity.
Furthermore, derivatives of piperine, which contains a piperidine ring, have been synthesized and evaluated as potential peroxisome proliferator-activated receptor γ (PPARγ) agonists. nih.gov PPARγ is a key regulator of glucose and lipid metabolism, making it an important target for the treatment of type 2 diabetes. nih.gov
While direct studies on this compound in these other pathways are not documented, its role as a versatile synthetic intermediate suggests its utility in the creation of libraries of compounds for screening against a wide range of biological targets. The ability to incorporate the piperidine acetic acid moiety into peptides and other molecules through Fmoc-based synthesis strategies opens up avenues for exploring its potential in modulating protein-protein interactions, ion channels, and other receptor systems. nih.govmpg.de The modulation of protein-protein interactions is a rapidly growing field in drug discovery, and scaffolds like piperidine acetic acid are valuable tools in this endeavor. nih.gov Similarly, the development of selective modulators for ion channels, such as acid-sensing ion channels, is an active area of research where novel chemical entities are needed. nih.gov
Analytical and Characterization Methodologies for Fmoc 1 Piperidine 3 Acetic Acid Research
Advanced Spectroscopic Techniques for Structural Elucidation and Purity Assessment
Spectroscopic methods form the cornerstone of the analytical framework for Fmoc-1-piperidine-3-acetic acid. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable. They offer complementary information, enabling a full structural confirmation, accurate molecular weight determination, and quantitative analysis of the compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the precise structural elucidation of this compound. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are utilized to confirm the compound's covalent framework by mapping the chemical environments of its hydrogen and carbon atoms.
In ¹H NMR analysis, the spectrum exhibits characteristic signals that correspond to the distinct protons of the molecule. The aromatic protons of the fluorenyl group of the Fmoc moiety typically appear as a complex multiplet in the downfield region, usually between δ 7.2 and 7.8 ppm. csic.esrsc.org The aliphatic protons of the Fmoc group, specifically the methine (CH) and methylene (CH₂) protons, resonate at approximately δ 4.2 to 4.5 ppm. csic.esrsc.org The protons on the piperidine (B6355638) ring and the adjacent acetic acid moiety produce signals in the upfield region, generally between δ 1.5 and 3.0 ppm. chemicalbook.com
¹³C NMR spectroscopy provides complementary information by identifying the chemical shifts of all carbon atoms. This allows for the unambiguous confirmation of the carbon skeleton, including the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the Fmoc group, and the aliphatic carbons of the piperidine ring.
| Functional Group | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Fmoc Aromatic (Ar-H) | 7.20 - 7.80 | 120 - 144 |
| Fmoc Methylene (Fmoc-CH₂) | ~4.40 | ~67 |
| Fmoc Methine (Fmoc-CH) | ~4.24 | ~47 |
| Piperidine Ring Protons (CH, CH₂) | 1.50 - 3.00 | 20 - 55 |
| Acetic Acid Methylene (CH₂-COOH) | ~2.20 - 2.60 | ~35 - 45 |
| Carbamate Carbonyl (N-COO) | - | ~156 |
| Carboxylic Acid Carbonyl (COOH) | - | ~175 |
Mass Spectrometry (MS) is a critical tool for confirming the molecular identity of this compound by providing a precise measurement of its molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the mass with high accuracy, which helps to confirm the elemental composition. csic.esuni-muenchen.de
The molecular formula for this compound is C₂₂H₂₃NO₄, corresponding to a molecular weight of approximately 365.42 g/mol . acrotein.com In positive ion mode electrospray ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 366.43. Other adducts, such as the sodium adduct [M+Na]⁺, may also be detected.
Fragment analysis, often performed using tandem mass spectrometry (MS/MS), provides further structural confirmation. A characteristic fragmentation pattern involves the cleavage of the Fmoc protecting group. This can result in a prominent ion corresponding to the dibenzofulvene cation at m/z 165, which is a hallmark of Fmoc-containing compounds.
| Ion Type | Description | Expected m/z |
|---|---|---|
| [M+H]⁺ | Protonated Molecular Ion | ~366.43 |
| [M+Na]⁺ | Sodium Adduct | ~388.41 |
| [C₁₃H₉]⁺ | Dibenzofulvene Cation Fragment | ~165.07 |
| [M-Fmoc+H]⁺ | Loss of Fmoc group | ~144.09 |
Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used method for the quantification of Fmoc-containing compounds and for monitoring the progress of the Fmoc deprotection reaction in solid-phase peptide synthesis (SPPS). rsc.orgnih.govnih.gov The technique relies on the strong UV absorbance of the dibenzofulvene moiety that is released upon cleavage of the Fmoc group.
The deprotection is typically achieved by treating the Fmoc-protected compound with a basic solution, most commonly 20% piperidine in N,N-dimethylformamide (DMF). nih.gov This reaction cleaves the Fmoc group and generates a dibenzofulvene-piperidine adduct. nih.govmdpi.com This adduct possesses a distinct and strong absorbance maximum (λmax) at approximately 301 nm. rsc.orgnih.gov
By applying the Beer-Lambert law, the concentration of the released adduct can be determined, which directly correlates to the amount of this compound that has been deprotected. This is particularly useful for quantifying the loading capacity of the compound on a resin during SPPS. thermofisher.comoup.com The molar extinction coefficient (ε) for the dibenzofulvene-piperidine adduct at 301 nm is widely accepted to be approximately 7800 M⁻¹cm⁻¹. rsc.orgredalyc.org
| Parameter | Description | Typical Value |
|---|---|---|
| λmax | Wavelength of Maximum Absorbance | ~301 nm (for dibenzofulvene-piperidine adduct) rsc.orgnih.gov |
| ε (Molar Extinction Coefficient) | Absorptivity of the adduct at λmax | ~7800 M⁻¹cm⁻¹ rsc.orgredalyc.org |
| Application | Primary use in analysis | Quantification of Fmoc-group cleavage; reaction monitoring rsc.orgthermofisher.com |
Advanced Research Directions and Future Perspectives for Fmoc 1 Piperidine 3 Acetic Acid
Innovations in Green Chemistry for its Synthesis and Applications
The synthesis and application of specialized building blocks like Fmoc-1-piperidine-3-acetic acid are increasingly influenced by the principles of green chemistry. Research in this area primarily targets the reduction of hazardous waste and the use of more sustainable materials, particularly within the context of Solid-Phase Peptide Synthesis (SPPS), where such compounds are frequently used.
A major focus of green chemistry in Fmoc-based synthesis is the replacement of traditional solvents and reagents. researchgate.netcsic.es The conventional method for removing the Fmoc group requires a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF), both of which are under regulatory scrutiny due to toxicity concerns. researchgate.netresearchgate.net Innovations applicable to the use of this compound include:
Alternative Deprotection Reagents: Researchers are exploring alternatives to piperidine that are less toxic but equally effective. Candidates include 4-methylpiperidine, piperazine, and 3-(diethylamino)propylamine (DEAPA). rsc.orgscielo.org.mxmdpi.com These reagents have shown comparable efficiency in Fmoc removal and can reduce the risks associated with piperidine handling and disposal. rsc.org
Greener Solvent Systems: Significant effort is being directed at replacing DMF with more environmentally benign solvents. Promising alternatives include N-butylpyrrolidinone (NBP), N-octylpyrrolidone (NOP), and binary mixtures such as dimethyl sulfoxide (DMSO)/ethyl acetate. rsc.orgacs.org The compatibility of these solvents with both the coupling and Fmoc-deprotection steps is crucial for their adoption. acs.org
In Situ Fmoc Removal: A novel strategy to reduce solvent consumption involves combining the coupling and deprotection steps. In this approach, once the coupling reaction is complete, a deprotection reagent like piperidine or 4-methylpiperidine is added directly to the same reaction cocktail. peptide.com This method can save up to 75% of the solvent typically used for washing between these two critical steps. peptide.com
These green chemistry innovations aim to make the laboratory and industrial-scale application of building blocks like this compound safer and more sustainable.
| Reagent/Solvent | Traditional Approach | Green Alternative | Key Advantage |
| Deprotection Base | Piperidine | 4-Methylpiperidine, DEAPA | Reduced toxicity and handling restrictions. rsc.orgscielo.org.mx |
| Solvent | N,N-Dimethylformamide (DMF) | N-Butylpyrrolidinone (NBP), DMSO/Ethyl Acetate | Lower toxicity, better environmental profile. rsc.orgacs.org |
| Process | Separate coupling and deprotection steps with extensive washing | In situ Fmoc removal in a single cocktail | Drastic reduction in solvent waste. peptide.com |
Strategies for Addressing Synthetic Challenges and Enhancing Reaction Efficiency
The synthesis of this compound itself, and its subsequent use in building larger molecules, presents several challenges that researchers are actively working to overcome. The primary goals are to improve reaction efficiency, yield, and stereochemical control.
Synthesis of the Piperidine Scaffold: Creating highly substituted, chiral piperidine rings is a significant challenge in organic synthesis. nih.govnih.gov Traditional methods often require lengthy, multi-step processes. Modern strategies that enhance the efficiency of synthesizing such scaffolds include:
Catalytic Hydrogenation: Asymmetric hydrogenation of pyridine (B92270) precursors using rhodium or iridium catalysts offers a direct route to chiral piperidines. nih.govresearchgate.net
Biocatalysis and C-H Oxidation: A novel two-stage method uses enzymes for selective carbon-hydrogen (C-H) oxidation on the piperidine ring, followed by nickel-electrocatalyzed cross-coupling to install new functional groups. This modular approach significantly shortens synthetic routes from as many as 17 steps down to 2-5. news-medical.net
Rhodium-Catalyzed Asymmetric Heck Reaction: This method allows for the synthesis of enantioenriched 3-substituted piperidines from simple pyridine and arylboronic acids, providing a versatile route to clinically relevant structures. nih.gov
Use in Solid-Phase Synthesis: When this compound is used as a building block in SPPS, efficiency is paramount. Key challenges include:
Incomplete Fmoc Deprotection: The Fmoc group's removal can sometimes be incomplete due to steric hindrance or peptide aggregation on the solid support, leading to deletion sequences in the final product. scielo.org.mx Strategies to enhance efficiency include using more effective base cocktails or optimizing reaction times and temperatures.
Side Reactions: Exposure to the basic conditions of Fmoc removal can cause side reactions. A classic example in peptide synthesis is aspartimide formation when an aspartic acid residue is present. nih.govresearchgate.net While not a direct reaction of this compound itself, it highlights the need for carefully controlled deprotection conditions to maintain the integrity of the entire molecule being synthesized. The use of acidic modifiers in the deprotection solution can help suppress such side reactions. nih.gov
Emerging Applications in Chemical Biology, Biochemistry, and Materials Science
The unique structural properties of this compound make it a valuable component for creating novel molecules with diverse applications beyond traditional small-molecule drugs.
Chemical Biology and Biochemistry: In chemical biology, this building block is primarily used to synthesize peptidomimetics . These are molecules designed to mimic the structure and function of natural peptides but with enhanced properties, such as increased stability against enzymatic degradation, improved cell permeability, and better binding affinity to biological targets. nih.govnih.gov Incorporating the rigid piperidine scaffold from this compound can constrain the conformational flexibility of a peptide backbone, locking it into a bioactive shape. This is a powerful strategy for designing potent and selective enzyme inhibitors or receptor ligands. researchgate.net The piperidine moiety is a "privileged scaffold" found in numerous bioactive compounds, including the anticancer drug Niraparib and the CNS stimulant Methylphenidate. nih.govwikipedia.org
Impact on the Evolution of High-Throughput Screening and Lead Optimization Pipelines
This compound and similar advanced building blocks play a critical role in modern drug discovery, particularly in high-throughput screening (HTS) and lead optimization.
High-Throughput Screening (HTS): This compound is an ideal component for constructing diverse chemical libraries for HTS. Because it is already equipped with the Fmoc protecting group, it can be readily used in automated, parallel synthesis platforms to generate large numbers of distinct compounds quickly. chemrxiv.org The piperidine core is a well-validated structural motif in pharmaceuticals, so libraries based on this scaffold are considered highly valuable for screening against a wide range of biological targets. researchgate.net Three-dimensional porous scaffolds are also being developed to create more physiologically relevant HTS platforms for cancer drug screening. mdpi.com
Lead Optimization: Once an initial "hit" is identified from screening, the lead optimization phase begins. This involves synthesizing numerous analogs of the hit compound to improve its potency, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, and excretion). The modular nature of this compound allows medicinal chemists to systematically modify structures. For example, the acetic acid group provides a point for further chemical elaboration, while the piperidine ring itself serves as a rigid scaffold to orient other functional groups in three-dimensional space. This systematic approach is crucial for efficiently transforming a low-potency hit into a viable drug candidate. researchgate.net The development of high-throughput experimentation (HTE) for synthesis allows for the rapid exploration of reaction conditions, further accelerating the creation of these analog libraries. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling Fmoc-1-piperidine-3-acetic acid in laboratory settings?
- Methodological Answer :
- Skin/Eye Protection : Use nitrile gloves inspected for integrity before use. Employ a proper glove removal technique to avoid contamination .
- Respiratory Protection : Work in a well-ventilated fume hood to avoid inhalation of vapors or mists .
- Storage : Store at 2–8°C in sealed, dry containers away from ignition sources. Ensure containers are grounded to prevent electrostatic buildup .
- Spill Management : Collect spills using a vacuum or broom, place in chemical waste containers, and avoid drainage systems .
Q. What is the standard protocol for Fmoc group removal in solid-phase peptide synthesis using this compound?
- Methodological Answer :
- Deprotection Reagent : 20% piperidine in DMF (v/v) is typically used. Incubate for 3–5 minutes, followed by a second treatment for 10–15 minutes to ensure complete Fmoc removal .
- Post-Deprotection : Wash the resin thoroughly with DMF to remove residual reagents before coupling the next amino acid .
Q. How should researchers manage accidental spills to prevent environmental contamination?
- Methodological Answer :
- Containment : Use absorbent materials (e.g., sand) to prevent spread. Avoid water rinses to limit environmental release .
- Disposal : Collect contaminated material in approved chemical waste containers labeled for halogenated organic compounds .
Advanced Research Questions
Q. How does the choice of deprotection reagent (e.g., piperidine vs. 4-methylpiperidine) impact peptide purity and yield?
- Methodological Answer :
- Reagent Comparison :
| Reagent | pKa | Optimal Peptide Size | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Piperidine | 11.3 | <30 residues | 10–20 min | 85–90 |
| 4-Methylpiperidine | 10.2 | 30–50 residues | 5–15 min | 90–95 |
| Piperazine | 9.8 | Hydrophobic peptides | 15–25 min | 80–85 |
- Key Factors : Hydrophobicity and peptide size influence reagent efficiency. 4-Methylpiperidine (4MP) reduces toxicity risks and improves yields for mid-sized peptides .
Q. What analytical methods are recommended for detecting by-products during coupling reactions?
- Methodological Answer :
- HPLC-MS : Use reverse-phase HPLC coupled with mass spectrometry to identify truncated sequences or acetylated by-products .
- NMR Spectroscopy : Monitor coupling efficiency via or NMR for real-time reaction tracking .
- Kaiser Test : A qualitative ninhydrin-based assay to confirm free amine groups post-coupling .
Q. How can coupling efficiency be optimized in solid-phase synthesis using this compound?
- Methodological Answer :
- Resin Selection : Use Rink amide resin for C-terminal amidation or Wang resin for carboxylic acid termini .
- Activation Reagents : Employ HOBt/DIC or Oxyma Pure/DIC for reduced racemization .
- Temperature Control : Microwave-assisted synthesis at 50–75°C improves coupling rates for sterically hindered residues .
Q. What strategies mitigate side reactions during this compound incorporation?
- Methodological Answer :
- Side Reaction : Aspartimide formation or diketopiperazine cyclization.
- Prevention :
- Use 0.1 M HOBt in DMF to suppress aspartimide .
- Incorporate pseudoproline dipeptides to prevent cyclization in challenging sequences .
Data Contradiction Analysis
Q. Why do studies report conflicting optimal concentrations for piperidine in Fmoc deprotection?
- Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
